1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Overview
Description
1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine, also known as CHTP, is a chemical compound that has been studied for its potential therapeutic applications. CHTP is a heterocyclic compound containing a phthalazine ring system and a hydrazine group. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and DNA damage response pathways. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer properties. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation and oxidative stress, and reduce the levels of reactive oxygen species. Additionally, this compound has been found to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine in lab experiments is its stability and purity. This compound is a stable compound that can be easily synthesized and purified, making it a useful tool for studying its biochemical and physiological effects. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine. One area of interest is the development of this compound analogs with improved anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases. Finally, studies are needed to investigate the safety and toxicity of this compound in vivo, which will be important for the development of this compound as a potential therapeutic agent.
Scientific Research Applications
1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, which may have therapeutic applications in other diseases.
properties
IUPAC Name |
(6-chloro-4,5-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-3-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4/c11-9-7-5-1-3-6(4-2-5)8(7)10(13-12)15-14-9/h5-6H,1-4,12H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYVDAQDLSUHPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3=C2C(=NN=C3NN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452186 | |
Record name | 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79363-47-6 | |
Record name | 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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